2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one
Overview
Description
2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C16H12Cl2O5. It is a derivative of xanthene, a tricyclic aromatic compound. This compound is known for its unique structural features, which include two chlorine atoms, a hydroxyl group, and two methoxy groups attached to the xanthene core. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one typically involves the chlorination of 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the methylation of hydroxyxanthene derivatives followed by chlorination. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods also focus on minimizing by-products and ensuring environmental safety .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a methoxy group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 2,5-dichloro-3,6-dimethoxy-8-methyl-9H-xanthen-9-one.
Reduction: Formation of 2,5-dimethoxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one.
Substitution: Formation of 2,5-diazido-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one.
Scientific Research Applications
2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit fluorescence under specific conditions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms may enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,7-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one: Similar structure but with chlorine atoms at different positions, leading to variations in chemical behavior.
2,5-Dichloro-3,6-dimethoxy-8-methyl-9H-xanthen-9-one:
Uniqueness
The presence of both chlorine atoms and a hydroxyl group makes it versatile for various chemical transformations and research applications .
Properties
IUPAC Name |
2,5-dichloro-1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O5/c1-6-4-8(21-2)13(18)16-10(6)14(19)11-7(23-16)5-9(22-3)12(17)15(11)20/h4-5,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVOEBPULFILGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C=C3O2)OC)Cl)O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317676 | |
Record name | 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22905-22-2 | |
Record name | 9H-Xanthen-9-one, 2,5-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22905-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 319714 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022905222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XANTHONE 3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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